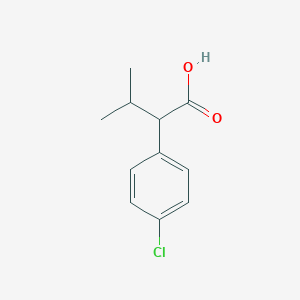

2-(4-Chlorophenyl)-3-methylbutanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883537 | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-74-0 | |

| Record name | 2-(4-Chlorophenyl)-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The guide details two primary synthesis pathways, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the α-alkylation of 4-chlorophenylacetic acid. This guide explores two effective methods for this transformation: direct alkylation using a strong base in an organic solvent and a phase-transfer catalysis (PTC) approach, which offers potential advantages in terms of reaction conditions and environmental impact.

Pathway 1: Direct Alkylation

This classical approach involves the deprotonation of 4-chlorophenylacetic acid using a strong base, followed by nucleophilic attack on an isopropyl halide. A common and effective method utilizes a dispersion of fine potassium hydroxide in xylene.

Reaction Scheme:

1. Preparation of Fine Potassium Hydroxide Dispersion in Xylene:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add commercial potassium hydroxide pellets.

-

Add anhydrous xylene to the flask.

-

Heat the mixture to the boiling point of xylene while stirring vigorously to create a fine dispersion of molten potassium hydroxide.

-

Cool the mixture rapidly in an ice bath with continued vigorous stirring to obtain a fine suspension of potassium hydroxide particles. For optimal results, a particle size of less than 100 μm is desirable.[1]

2. Alkylation Reaction:

-

To the freshly prepared dispersion of fine potassium hydroxide (0.33 mol) in xylene, add a solution of 4-chlorophenylacetic acid (0.20 mol) in xylene.

-

To this mixture, add a solution of isopropyl chloride (0.22 mol) in xylene dropwise over approximately 10 minutes.[1]

-

Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 50 minutes.[1]

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 ml of water.[1]

-

Separate the aqueous and organic layers in a separatory funnel.

-

Concentrate the organic layer under reduced pressure to remove the xylene.

-

The crude product is then purified by reduced pressure distillation to yield α-isopropyl-4-chlorophenylacetic acid.[1]

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| Melting Point | 88-89 °C | [1] |

Pathway 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to direct alkylation in a homogenous organic solvent. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the deprotonated carboxylate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs. This approach can often be performed at lower temperatures and with less hazardous reagents.

Reaction Scheme:

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylacetic acid (1.0 eq), an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

-

Add an aqueous solution of a base, such as 50% sodium hydroxide or potassium carbonate.

2. Alkylation:

-

To the vigorously stirred biphasic mixture, add isopropyl bromide (1.2 eq).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (monitoring by TLC or GC is recommended).

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Notes |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Other quaternary ammonium salts can also be effective. |

| Base | 50% aq. NaOH or K₂CO₃ | The choice of base can influence the reaction rate and yield. |

| Solvent | Toluene or Dichloromethane | The choice of solvent can affect the efficiency of the phase transfer. |

| Yield | Typically high (can exceed 90%) | Varies depending on specific conditions. |

Characterization Data of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectral data for this compound.

| Property | Data |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Melting Point | 87-91 °C[1] |

| Boiling Point | 318.7 ± 17.0 °C (Predicted)[1] |

| ¹H NMR (CDCl₃, δ) | Expected peaks: ~0.8-1.2 (m, 6H, -CH(CH₃)₂), ~2.0-2.5 (m, 1H, -CH(CH₃)₂), ~3.4 (d, 1H, α-H), ~7.2-7.4 (m, 4H, Ar-H), ~10.0-12.0 (br s, 1H, -COOH). |

| ¹³C NMR (CDCl₃, δ) | Expected peaks: ~20-22 (-CH(CH₃)₂), ~33 (-CH(CH₃)₂), ~58 (α-C), ~128-135 (Ar-C), ~178 (-COOH). |

| IR (KBr, cm⁻¹) | Expected peaks: ~2500-3300 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch of carboxylic acid), ~1600, 1490 (C=C stretch of aromatic ring), ~820 (p-substituted benzene). |

| Mass Spectrum (m/z) | Expected peaks: 212/214 (M⁺, due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of -COOH, -CH(CH₃)₂, and the chlorophenyl group. |

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The direct alkylation method is a well-established procedure, while the phase-transfer catalysis approach presents a modern, efficient, and potentially more environmentally benign alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. Careful execution of these procedures and thorough characterization of the final product are essential for ensuring high purity and yield.

References

In-depth Technical Guide: The Mechanism of Action of 2-(4-Chlorophenyl)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as CPIA (Chlorophenyl-isovaleric acid), is a primary metabolite of the synthetic pyrethroid insecticide esfenvalerate. While the neurotoxic mechanism of the parent compound is well-characterized, the direct mechanism of action of CPIA remains largely undefined. This technical guide synthesizes the current understanding of CPIA, focusing on its formation, metabolic fate, and known biological effects. Available data suggests that CPIA does not share the same primary mechanism of action as its parent compound concerning gap junctional intercellular communication. However, a key area of toxicological concern involves its further metabolism into a cholesterol ester, which has been linked to specific pathological changes. This document provides a comprehensive overview of the existing literature, details experimental protocols from key studies, and presents quantitative data to inform future research and drug development efforts.

Introduction

This compound (CPIA) is a significant breakdown product of esfenvalerate, a widely used Type II pyrethroid insecticide.[1][2] Esfenvalerate exerts its insecticidal and neurotoxic effects by persistently activating voltage-gated sodium channels in neuronal membranes, leading to repetitive firing and eventual paralysis.[3][4][5] The metabolism of esfenvalerate in mammals and other organisms primarily involves the cleavage of its ester bond, yielding CPIA and 3-phenoxybenzoic acid. While the toxicological profile of esfenvalerate is well-documented, the biological activity and specific cellular targets of its metabolite, CPIA, are less understood. This guide aims to collate and present the available technical information regarding the mechanism of action of this compound.

Formation and Metabolism

The primary pathway for the formation of this compound is through the enzymatic hydrolysis of the ester linkage in esfenvalerate. This metabolic process is catalyzed by carboxylesterases found in various tissues, including the liver and blood serum.[6]

Metabolic Pathway of Esfenvalerate to CPIA

Caption: Metabolic breakdown of esfenvalerate into its primary metabolites.

Once formed, CPIA can undergo further metabolic transformations. A significant metabolic pathway is the esterification of CPIA with cholesterol to form a CPIA-cholesterol ester.[1][2] This reaction is particularly efficient in the tissues of mice, with the kidney, brain, and spleen showing the highest rates of formation.[1]

Known Biological Effects and Mechanism of Action

Direct research into the mechanism of action of this compound is limited. However, key studies have provided insights into its biological activity, or lack thereof, in specific cellular processes.

Effect on Gap Junctional Intercellular Communication (GJIC)

A pivotal study investigated the effect of CPIA on gap junctional intercellular communication (GJIC), a process known to be disrupted by its parent compounds, fenvalerate and esfenvalerate. The study found that, unlike the parent pyrethroids, CPIA did not inhibit GJIC in Balb/c3T3 cells, even at cytotoxic concentrations.[2] This finding strongly suggests that the mechanism of action of CPIA is distinct from that of esfenvalerate in this regard.

Experimental Workflow for GJIC Assay

Caption: Workflow for assessing gap junctional intercellular communication.

Role of CPIA-Cholesterol Ester in Toxicity

While CPIA itself may not disrupt GJIC, its metabolite, the CPIA-cholesterol ester, has been implicated as a causative agent for microgranulomatous changes observed following the administration of fenvalerate.[2] The formation of these cholesterol esters appears to be a critical step in the manifestation of this specific toxicological outcome. The mechanism by which the CPIA-cholesterol ester induces these pathological changes is not yet fully understood and warrants further investigation.

Hypothesized Pathway of CPIA-Induced Toxicity

Caption: Postulated pathway from CPIA to observed tissue pathology.

Quantitative Data

Currently, there is a scarcity of quantitative data, such as IC50 or binding affinity values, for the direct interaction of this compound with specific molecular targets. The available data primarily relates to its lack of effect on GJIC.

Table 1: Effect of CPIA on Gap Junctional Intercellular Communication

| Compound | Concentration Range Tested | Effect on GJIC in Balb/c3T3 cells | Reference |

| This compound (CPIA) | Up to cytotoxic concentrations | No inhibition | [2] |

| Esfenvalerate | Non-cytotoxic concentrations | Inhibition | [2] |

| Fenvalerate | Non-cytotoxic concentrations | Inhibition | [2] |

Experimental Protocols

Gap Junctional Intercellular Communication (GJIC) Assay (Dye-Transfer Assay)

This protocol is based on the methodology described by Tateno et al. (1995).[2]

-

Cell Culture: Balb/c3T3 cells are cultured to confluency in a suitable growth medium.

-

Treatment: The confluent cell monolayers are treated with various concentrations of this compound, a positive control (e.g., esfenvalerate), and a vehicle control for a specified period (e.g., 24 hours).

-

Microinjection: A single cell within a defined field of view is microinjected with a fluorescent dye that can pass through gap junctions, such as Lucifer Yellow CH.

-

Incubation: The cells are incubated for a short period (e.g., 10 minutes) to allow for the transfer of the dye to adjacent, coupled cells.

-

Quantification: The number of fluorescent cells surrounding the injected cell is counted using fluorescence microscopy. A decrease in the number of dye-coupled cells in treated cultures compared to controls indicates an inhibition of GJIC.

Discussion and Future Directions

The current body of evidence indicates that this compound does not act as a direct neurotoxicant in the same manner as its parent compound, esfenvalerate, particularly concerning the disruption of gap junctional intercellular communication. The primary toxicological concern identified in the literature is linked to its metabolic conversion to a cholesterol ester, which is associated with the formation of microgranulomas.

Future research should focus on elucidating the mechanism by which the CPIA-cholesterol ester induces these pathological changes. Key areas for investigation include:

-

Identifying the cellular and molecular targets of the CPIA-cholesterol ester.

-

Investigating the inflammatory and immune responses triggered by the accumulation of this metabolite in tissues.

-

Conducting in vitro and in vivo studies to determine if CPIA exhibits other, as-yet-unidentified biological activities, particularly at concentrations relevant to human exposure scenarios.

-

Exploring potential neurotoxic effects of CPIA, given that it is formed in the brain, even though it does not appear to affect GJIC.

A deeper understanding of the biological fate and activity of this compound is crucial for a comprehensive risk assessment of esfenvalerate and for the development of potential therapeutic strategies to mitigate any adverse effects.

Conclusion

References

- 1. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 2. Effects of pyrethroid insecticides on gap junctional intercellular communications in Balb/c3T3 cells by dye-transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of rat and human cytochrome p450 isoforms and a rat serum esterase that metabolize the pyrethroid insecticides deltamethrin and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as CPIA (4-chloro-phenyl-isovaleric acid), is a primary metabolite of the synthetic pyrethroid insecticide fenvalerate. While the biological activity of fenvalerate is well-documented, specific and comprehensive data on the independent biological effects of CPIA are limited in publicly available scientific literature. This technical guide provides a consolidated overview of the known information regarding CPIA, including its physicochemical properties and toxicological context as a metabolite. Furthermore, this guide outlines detailed experimental protocols for assessing potential biological activities, such as acetylcholinesterase inhibition and cytotoxicity, which are pertinent to drug development and toxicology. In the absence of direct quantitative data for CPIA, this document serves as a foundational resource for researchers aiming to investigate its biological profile.

Introduction

This compound (CPIA) is a carboxylic acid derivative that emerges from the metabolic breakdown of fenvalerate, a broad-spectrum insecticide.[1][2] The study of pesticide metabolites is crucial for understanding their potential long-term environmental and health impacts. While some studies have alluded to the potential for metabolites of pyrethroids to exhibit biological activity, dedicated research on CPIA is not extensive. One area of potential interest, suggested by the structural class of related compounds, is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.[3] Additionally, given its structural similarity to isovaleric acid, its potential to interfere with metabolic pathways involving this short-chain fatty acid warrants investigation. This guide aims to provide a comprehensive resource for researchers by detailing relevant experimental methodologies to explore these potential activities and by presenting the available information in a structured format.

Physicochemical and Toxicological Profile

| Property | This compound (CPIA) | Fenvalerate (Parent Compound) |

| CAS Number | 2012-74-0 | 51630-58-1 |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₂₅H₂₂ClNO₃ |

| Molecular Weight | 212.67 g/mol | 419.9 g/mol |

| Melting Point | 87-91 °C | Not Applicable (viscous liquid) |

| Boiling Point | 318.7±17.0 °C | Not Applicable |

| Solubility | Chloroform (slightly), DMSO (Slightly) | Soluble in organic solvents like acetone, xylene, and hexane |

| Acute Oral LD₅₀ (Rat) | Data not available | 82 to >3200 mg/kg (vehicle dependent)[4] |

| Dermal LD₅₀ (Rabbit) | Data not available | >5000 mg/kg |

| Inhalation LC₅₀ (Rat) | Data not available | >101 mg/m³ (4 h) |

| Carcinogenicity | Data not available | Not carcinogenic to mice or rats in long-term feeding studies.[4] |

| Mutagenicity | Data not available | No mutagenic or chromosome-damaging activity in several in vitro and in vivo assays.[4] |

Potential Biological Activities and Experimental Protocols

Based on preliminary suggestions in the literature and the structural characteristics of CPIA, two potential biological activities are of primary interest for investigation: acetylcholinesterase inhibition and effects on cell viability (cytotoxicity).

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key mechanism for many insecticides and is also a therapeutic target for neurodegenerative diseases like Alzheimer's.[3] While direct evidence for AChE inhibition by CPIA is lacking, its potential to interact with this enzyme can be investigated using established methods.

This colorimetric assay is a widely used method to screen for AChE inhibitors. The principle involves the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (10 mM) in deionized water.

-

Prepare a stock solution of the test compound (CPIA) and positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.

-

-

Assay in 96-well plate:

-

Add 25 µL of different concentrations of the test compound or positive control to the wells.

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of AChE solution to each well (except for the blank).

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a fundamental step in drug development and toxicological assessment. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human neuronal cell line (e.g., SH-SY5Y) or other relevant cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (this compound)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Treatment:

-

Prepare different concentrations of the test compound and positive control in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control at various concentrations.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Workflows

While specific signaling pathways for this compound have not been elucidated, we can visualize the general cholinergic signaling pathway that would be affected by an acetylcholinesterase inhibitor and a hypothetical experimental workflow to investigate the biological activity of CPIA.

Caption: Hypothetical Cholinergic Signaling Pathway and the Potential Role of this compound as an Acetylcholinesterase Inhibitor.

Caption: A Proposed Experimental Workflow for the Investigation of the Biological Activity of this compound.

Caption: Principle of the MTT Assay for Determining Cell Viability.

Conclusion

This compound (CPIA) represents a significant metabolite of the widely used insecticide fenvalerate. Despite its prevalence as a metabolic byproduct, there is a notable gap in the scientific literature regarding its intrinsic biological activities. This technical guide has synthesized the available physicochemical and contextual toxicological information for CPIA. More importantly, it provides detailed, actionable experimental protocols for researchers to investigate its potential as an acetylcholinesterase inhibitor and its cytotoxic effects. The provided workflow and signaling pathway diagrams offer a conceptual framework for initiating such studies. Further research into the biological activities of CPIA is warranted to fully understand its potential effects on biological systems and to contribute to a more comprehensive risk assessment of its parent compound, fenvalerate. The methodologies outlined herein provide a solid foundation for such future investigations.

References

- 1. apps.who.int [apps.who.int]

- 2. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenvalerate (EHC 95, 1990) [inchem.org]

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-3-methylbutanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-3-methylbutanoic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a carboxylic acid derivative featuring a chlorophenyl group, which is a common moiety in many biologically active compounds. The structural backbone of this acid has been explored for the development of various therapeutic agents. A prominent analog is Valsartan, a potent angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] The core structure's versatility allows for the synthesis of a wide range of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Synthesis of this compound and Its Derivatives

A general synthetic route to this compound involves the alkylation of 4-chlorophenylacetic acid. A detailed experimental protocol is provided below.

General Synthesis Protocol

Reaction: Alkylation of 4-Chlorophenylacetic Acid

Materials:

-

4-Chlorophenylacetic acid

-

2-Chloropropane (Isopropyl chloride)

-

Potassium hydroxide

-

Xylene

-

Water

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

A dispersion of finely powdered potassium hydroxide in xylene is prepared.

-

A solution of 4-chlorophenylacetic acid in xylene is added to the potassium hydroxide suspension.

-

2-Chloropropane is then added dropwise to the reaction mixture.

-

The mixture is heated and stirred for a specified period to allow the reaction to proceed.

-

After completion, the reaction is quenched with water.

-

The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

-

The crude product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the quantitative data for some of these analogs.

Anticancer Activity

The antiproliferative effects of various derivatives have been evaluated against different cancer cell lines using the MTT assay.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| Les-3331 | 4-Thiazolidinone derivative | MCF-7 (Breast) | Not specified | [2] |

| MDA-MB-231 (Breast) | Not specified | [2] | ||

| Compound 5e | Thiazolidinone-furan conjugate | Leukemia cell line 1 | Moderate to Strong | [3] |

| Compound 5f | Thiazolidinone-furan conjugate | Leukemia cell line 2 | Moderate to Strong | [3] |

| Compound 3i | Vanillidene Meldrum's acid derivative | HeLa (Cervical) | 15.7 | [4] |

| A549 (Lung) | 21.8 | [4] | ||

| LS174 (Colon) | 30.5 | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of analogs has been assessed in vivo.

| Compound ID | Derivative Class | Animal Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound 3f | Pyrrole derivative | Carrageenan-induced paw edema in rats | 20 | Significant reduction at 2h (p=0.001) | [5][6] |

| 10, 20, 40 (14 days) | Significant inhibition (p<0.001) | [5][6] |

Enzyme Inhibition

Certain derivatives have shown inhibitory activity against various enzymes.

| Compound ID | Derivative Class | Enzyme | IC50 (µM) | Reference |

| Valsartan Analog (AV2) | Ester derivative | Urease | Potent Inhibition | [7] |

| Valsartan Analog (AV5) | Ester derivative | Urease | Moderate Inhibition | [7] |

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add the test sample to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Urease Inhibition Assay

Principle: The inhibitory effect on the urease enzyme is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia is quantified using the Berthelot method, where it reacts with phenol and hypochlorite to form a colored indophenol complex.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding a urea solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature.

-

Color Development: Stop the reaction and add phenol and hypochlorite reagents to develop the color.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 630 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

A key analog, Valsartan, functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. This mechanism is central to its antihypertensive effect.

Angiotensin II Receptor Blockade Pathway

The following diagram illustrates the signaling pathway affected by Valsartan.

References

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-methylbutyric Acid (CAS Number: 2012-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially, a point of clarification is necessary regarding the compound associated with CAS number 2012-74-0. Some databases erroneously link this number to 2-Amino-5-bromo-4-methylpyridine. However, extensive verification confirms that CAS number 2012-74-0 is authoritatively assigned to 2-(4-Chlorophenyl)-3-methylbutyric acid . This technical guide will focus exclusively on the properties, structure, synthesis, and biological relevance of this compound.

2-(4-Chlorophenyl)-3-methylbutyric acid, also known as fenvaleric acid, is a carboxylic acid derivative. It is a crucial intermediate in the synthesis of fenvalerate, a broad-spectrum synthetic pyrethroid insecticide.[1] Furthermore, it is a significant metabolite of fenvalerate and its active isomer, esfenvalerate, formed through ester hydrolysis in biological systems and the environment.[1] Understanding the properties and biological interactions of this metabolite is essential for comprehensive toxicological and environmental impact assessments of fenvalerate-based pesticides.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)-3-methylbutyric acid features a chlorophenyl group and an isopropyl group attached to the alpha-carbon of a butyric acid backbone.

Synonyms: 4-Chloro-α-(1-methylethyl)benzeneacetic acid, 2-(p-Chlorophenyl)-3-methylbutyric acid, α-(p-Chlorophenyl)isovaleric acid, Fenvalerate free acid metabolite, CPIA.[2][3]

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C11H13ClO2 | [4][5] |

| Molecular Weight | 212.67 g/mol | [4][5] |

| Melting Point | 87-91 °C | [2] |

| Boiling Point | 318.7 °C (Predicted) | [2] |

| Density | 1.184 g/cm³ (Predicted) | [2] |

| Flash Point | >230 °F | [2] |

| pKa | 4.13 (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform and DMSO | [2] |

Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)-3-methylbutyric acid

Two primary synthetic routes are documented for the laboratory-scale and industrial production of 2-(4-Chlorophenyl)-3-methylbutyric acid.

Method 1: Alkylation of 4-Chlorophenylacetic acid

This method involves the alkylation of 4-chlorophenylacetic acid with an isopropyl halide.

-

Reactants: 4-Chlorophenylacetic acid, isopropyl chloride, potassium hydroxide.

-

Solvent: Xylene.

-

Procedure: A dispersion of finely powdered potassium hydroxide in xylene is prepared. A solution of 4-chlorophenylacetic acid and isopropyl chloride in xylene is then added dropwise to the potassium hydroxide suspension. The reaction mixture is heated to 70-80°C for approximately 50 minutes.

-

Work-up and Purification: After cooling, water is added, and the aqueous and organic layers are separated. The organic layer is concentrated to remove xylene, and the crude product is purified by reduced pressure distillation.

Method 2: Hydrolysis of 3-Methyl-2-(4-chlorophenyl)butyronitrile

This industrial-scale synthesis involves a multi-step process starting from p-chlorotoluene.

-

Starting Material: p-Chlorotoluene.

-

Intermediates: p-Chlorobenzyl chloride, p-chlorophenylacetonitrile, 3-methyl-2-(4-chlorophenyl)butyronitrile.

-

Final Step - Hydrolysis: 3-Methyl-2-(4-chlorophenyl)butyronitrile is added to 65% sulfuric acid and refluxed at 143-145°C for 6 hours.

-

Work-up and Purification: The reaction mixture is cooled and extracted with toluene. The toluene layer is then extracted with a 10% sodium hydroxide solution. The aqueous layer is acidified with hydrochloric acid to a pH of 1, leading to the precipitation of the product. The product is then extracted with toluene, washed with brine, and the solvent is removed to yield the final product.[1]

Analytical and Purification Methods

Purification:

-

Recrystallization: While specific solvent systems are not detailed in the reviewed literature, based on its polarity, recrystallization from a non-polar solvent such as hexane or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate, is a viable purification strategy.

-

Distillation: For larger quantities, reduced pressure distillation can be employed for purification, as indicated in the synthesis protocols.[2]

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of 2-(4-Chlorophenyl)-3-methylbutyric acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point. Detection can be achieved using a UV detector at a wavelength around 230 nm.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required. The resulting ester can then be analyzed by GC-MS for identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural confirmation of the compound. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the alpha-carbon, the isopropyl methyl protons, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch.

Biological Activity and Signaling Pathways

The primary biological relevance of 2-(4-Chlorophenyl)-3-methylbutyric acid stems from its role as a major metabolite of the pyrethroid insecticide fenvalerate.

Role in Fenvalerate Metabolism

Fenvalerate is a neurotoxin that acts by keeping sodium channels in nerve cells open for an extended period, leading to hyperexcitation and eventual paralysis of the insect. In mammals and other organisms, fenvalerate is metabolized through several pathways, with ester hydrolysis being a major route of detoxification. This hydrolysis cleaves the ester bond, yielding 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzyl alcohol derivatives.

Direct Biological Effects

While most research has focused on the parent compound, fenvalerate, there is evidence to suggest that 2-(4-Chlorophenyl)-3-methylbutyric acid itself is not biologically inert. A study investigating the effects of fenvalerate and its metabolites on intercellular communication found that both fenvalerate and 2-(4-chlorophenyl)isovaleric acid (an alternative name for the same compound) inhibited gap-junctional intercellular communication in Chinese hamster V79 cells at non-cytotoxic concentrations.[7] This suggests that the metabolite may contribute to the overall toxicological profile of fenvalerate by disrupting cellular communication pathways.

Applications in Research and Development

The primary application of 2-(4-Chlorophenyl)-3-methylbutyric acid is as a key building block in the agrochemical industry for the synthesis of fenvalerate and esfenvalerate.[1] It also serves as a reference standard in analytical chemistry for the detection and quantification of fenvalerate degradation products in environmental and biological samples. Its demonstrated effect on gap-junctional communication could also make it a tool compound for studying this particular biological process.

Safety Information

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-(4-Chlorophenyl)-3-methylbutyric acid (CAS 2012-74-0) is a compound of significant interest in the fields of agrochemistry, toxicology, and environmental science. As a pivotal intermediate in the production of fenvalerate and a primary metabolite, a thorough understanding of its chemical properties, synthesis, and biological activity is crucial for professionals in these areas. While its biological effects are less studied than its parent compound, emerging evidence suggests it may possess intrinsic bioactivity, warranting further investigation. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and developers.

References

Spectroscopic Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Technical Overview

For Immediate Release

Chemical Structure and Properties

Structure:

IUPAC Name: 2-(4-Chlorophenyl)-3-methylbutanoic acid Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol CAS Number: 2012-74-0

Spectroscopic Data

A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for this compound is not consistently available across scientific literature and databases. The following tables summarize the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally obtained ¹H or ¹³C NMR data for this compound could be located in the searched resources. The characterization of this molecule would typically involve the following predicted signals:

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.5 | Doublet | 1H | Methine proton (-CH-) adjacent to aryl group |

| ~2.4 | Multiplet | 1H | Methine proton (-CH-) of isopropyl group |

| ~0.9-1.1 | Doublet of doublets | 6H | Methyl protons (-CH₃) of isopropyl group |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~135-140 | Aromatic carbon attached to the alkyl chain |

| ~132-135 | Aromatic carbon attached to chlorine |

| ~128-130 | Aromatic carbons (ortho and meta to chlorine) |

| ~55-60 | Methine carbon (-CH-) adjacent to aryl group |

| ~30-35 | Methine carbon (-CH-) of isopropyl group |

| ~18-22 | Methyl carbons (-CH₃) of isopropyl group |

Note: The predicted values are for illustrative purposes and actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental Infrared (IR) spectrum for 2-(p-Chlorophenyl)-3-methylbutyric acid is available from the NIST WebBook.

Table 3: Experimental IR Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~2960 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~1090 | C-Cl stretch |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. Mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 212/214 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 167/169 | [M - COOH]⁺ |

| 141/143 | [C₈H₇Cl]⁺ |

| 125 | [C₇H₄Cl]⁺ |

Note: The predicted values are for illustrative purposes and actual fragmentation will depend on the ionization method.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized procedures.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(4-Chlorophenyl)-3-methylbutanoic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining the thermodynamic solubility of the compound. This guide is intended to support research, drug development, and formulation activities.

Introduction

This compound, a derivative of valeric acid, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is a critical first step in experimental design, enabling appropriate solvent selection for synthesis, purification, formulation, and analytical method development.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility characteristics in a few common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

Note: "Slightly soluble" is a qualitative term and indicates that the compound does not dissolve to a significant extent in these solvents under standard conditions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the solubility of the compound in the respective solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for quantifying the concentration of dissolved this compound.

-

Column: A C18 reversed-phase column is a common and suitable choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized to achieve good peak shape and separation.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The presented shake-flask method, coupled with a suitable analytical technique like HPLC, will enable researchers to accurately determine the solubility of this compound in various solvents, thereby facilitating its use in a wide range of scientific applications.

References

Unraveling the Biological Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: An Investigative Review

For Immediate Release

[City, State] – 2-(4-Chlorophenyl)-3-methylbutanoic acid, a molecule identified primarily as a metabolite of the pyrethroid insecticide esfenvalerate, currently lacks defined therapeutic targets in publicly available scientific literature. This technical overview consolidates the existing knowledge surrounding this compound, focusing on its identity, the biological activity of its parent compound, and the absence of specific therapeutic research, to guide future investigative efforts by researchers, scientists, and drug development professionals.

Compound Identification and Context

This compound, also known by the acronym CPIA (Chlorophenyl-isovaleric acid), is a recognized chemical transformation product[1]. It is most notably formed in soil, plants, and mammals following exposure to esfenvalerate, a potent insecticide[2]. While its chemical structure is well-characterized, its own biological activity and potential therapeutic applications remain largely unexplored.

The Parent Compound: Esfenvalerate's Mechanism of Action

To infer potential, albeit indirect, biological interactions of this compound, it is crucial to understand the pharmacology of its parent compound, esfenvalerate.

Esfenvalerate is a type II pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels in nerve cell membranes. This interaction disrupts the normal function of the nervous system in insects, leading to paralysis and death. While highly toxic to insects, its acute toxicity in mammals is lower due to differences in sodium channel sensitivity and more efficient metabolic degradation.

The primary mechanism of esfenvalerate's toxicity is the prolongation of the open state of sodium channels, leading to hyperactivity of the nervous system.

Current Status of Therapeutic Target Identification for this compound

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of the specific molecular targets of this compound. To date, no dedicated studies have been published that identify or characterize its direct interactions with any biological macromolecules in a therapeutic context. The compound is predominantly referenced in the context of toxicology and environmental science as a breakdown product of esfenvalerate.

Quantitative Data

There is currently no publicly available quantitative data, such as IC50 or Ki values, to summarize in a tabular format regarding the therapeutic efficacy or potency of this compound on any potential biological target.

Experimental Protocols

Detailed experimental protocols for key experiments to elucidate the therapeutic targets of this compound are not available, as no such studies have been published. Future research in this area would necessitate the development and application of various screening and validation assays.

A hypothetical experimental workflow for the initial screening of potential therapeutic targets is outlined below.

Signaling Pathways

As no specific therapeutic targets have been identified, there are no established signaling pathways modulated by this compound to visualize.

Future Directions and Conclusion

The absence of defined therapeutic targets for this compound presents both a challenge and an opportunity for the scientific community. While its primary relevance is currently in the field of toxicology as a metabolite, its chemical structure may possess uncharacterized pharmacological properties.

Future research initiatives could involve:

-

High-throughput screening: Utilizing large-scale screening assays against diverse panels of receptors, enzymes, and other biological targets to identify potential interactions.

-

Computational modeling: Employing in silico methods to predict potential binding partners based on the compound's structure.

-

Phenotypic screening: Assessing the effect of the compound on various cell-based models of disease to uncover novel biological activities.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid in various matrices. Due to a lack of specific validated methods for this compound in publicly available literature, the following protocols are based on established analytical techniques for structurally similar compounds, such as chlorophenyl alkanoic acids and other acidic drug metabolites. These methods serve as a robust starting point for developing and validating a quantitative assay for this compound.

Introduction

This compound is a metabolite of the synthetic pyrethroid insecticide, esfenvalerate. Accurate quantification of this analyte is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug and pesticide development. This document outlines three potential analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies: A Comparative Overview

The choice of analytical method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

| Method | Principle | Advantages | Disadvantages | Typical Application |

| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Simple, robust, widely available instrumentation. | Lower sensitivity and selectivity compared to mass spectrometry methods. Potential for matrix interference. | Quantification in bulk drug substance, formulated products, and high-concentration samples. |

| GC-MS | Separation of volatile derivatives by gas chromatography, with detection and quantification by mass spectrometry. | High chromatographic resolution and selectivity. | Requires a derivatization step to increase analyte volatility, which can add complexity and variability.[1][2][3] | Analysis of metabolites in biological matrices where high specificity is required. |

| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | High sensitivity, high selectivity, suitable for complex matrices, no derivatization required. | Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression/enhancement). | Bioanalysis of drugs and their metabolites in biological fluids like plasma, urine, and tissue homogenates.[4] |

Experimental Protocols

Proposed Method 1: HPLC-UV Quantification

This method is suitable for the analysis of this compound in less complex matrices or at higher concentrations.

3.1.1. Sample Preparation (from a simple matrix, e.g., process sample)

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidic water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 225 nm (This should be optimized by determining the UV absorbance maximum of the analyte) |

| Run Time | 10 minutes |

3.1.3. Data Presentation: Illustrative Validation Parameters

The following table summarizes the type of data that should be generated during method validation.

| Parameter | Illustrative Target Value |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Proposed Method 2: GC-MS Quantification after Derivatization

This method offers higher selectivity and is suitable for more complex matrices. Carboxylic acids are typically not volatile enough for direct GC analysis and require a derivatization step to convert them into a more volatile form, such as an ester.[1][2][3]

3.2.1. Sample Preparation and Derivatization

-

Extraction: For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic analyte.

-

LLE: Acidify the sample with an appropriate acid (e.g., HCl) to a pH below the pKa of the analyte. Extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Evaporate the organic layer to dryness.

-

SPE: Use a suitable SPE cartridge (e.g., anion exchange or reversed-phase) to retain and then elute the analyte. Evaporate the eluate to dryness.

-

-

Derivatization (Alkylation):

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

-

Add a derivatization reagent such as BF3-Methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its methyl ester or trimethylsilyl ester, respectively.[2][5]

-

Heat the reaction mixture (e.g., at 60-80 °C for 15-30 minutes) to ensure complete derivatization.[2]

-

Cool the sample to room temperature before injection.

-

3.2.2. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte. |

3.2.3. Data Presentation: Illustrative Validation Parameters

| Parameter | Illustrative Target Value |

| Linearity (r²) | > 0.995 |

| Range (ng/mL) | 10 - 1000 |

| Limit of Detection (LOD) (ng/mL) | 3 |

| Limit of Quantification (LOQ) (ng/mL) | 10 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Proposed Method 3: LC-MS/MS Bioanalysis

This is the most sensitive and selective method, ideal for quantifying low levels of the analyte in complex biological matrices.

3.3.1. Sample Preparation (from plasma)

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.3.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transitions | Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions (one for quantification, one for confirmation). These would need to be determined by infusing a standard of the analyte. |

3.3.3. Data Presentation: Illustrative Validation Parameters

| Parameter | Illustrative Target Value |

| Linearity (r²) | > 0.99 |

| Range (ng/mL) | 0.5 - 500 |

| Limit of Detection (LOD) (ng/mL) | 0.15 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualizations of Experimental Workflows

Caption: Workflow for HPLC-UV analysis.

Caption: Workflow for GC-MS analysis.

Caption: Bioanalysis workflow for LC-MS/MS.

Caption: Logical relationships between methods.

References

Application Note: Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid by HPLC

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid is crucial for its quantification and chiral separation in research, development, and quality control settings. This compound's stereoisomers may exhibit different pharmacological activities, necessitating a robust analytical approach to distinguish and quantify them.

This application note details two distinct HPLC methods for the analysis of this compound: a reverse-phase (RP-HPLC) method for determining purity and concentration, and a chiral HPLC method for the separation of its enantiomers.

Achiral Analysis by Reverse-Phase HPLC

This method is suitable for the quantitative analysis of this compound in bulk materials or formulated products. The methodology is adapted from established protocols for similar acidic compounds.[1][2][3]

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | 60:40 Acetonitrile:Water (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Expected Performance Characteristics

| Parameter | Expected Value |

| Retention Time | Approximately 5-7 minutes |

| **Linearity (R²) | ≥ 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Chiral Separation by HPLC

The separation of the enantiomers of this compound is critical. This method utilizes a chiral stationary phase (CSP) to resolve the two enantiomers. The conditions are based on published chiral separations of this compound.[4][5]

Chromatographic Conditions

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., OA-3100 or similar polysaccharide-based column) |

| Mobile Phase | 0.01 mol/L Ammonium Acetate in Methanol |

| Flow Rate | 0.3 mL/min[4] |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Expected Chromatographic Results

| Parameter | Expected Value |

| Separation Factor (α) | ≥ 1.06[4] |

| Resolution (Rs) | ≥ 1.5 |

| Retention Time (Enantiomer 1) | To be determined experimentally |

| Retention Time (Enantiomer 2) | To be determined experimentally |

Experimental Protocols

Protocol 1: Achiral Purity Determination by RP-HPLC

1. Preparation of Mobile Phase (60:40 Acetonitrile:Water with 0.1% Formic Acid):

- Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass container.

- Add 1.0 mL of formic acid to the mixture.

- Mix thoroughly and degas using sonication or vacuum filtration.

2. Standard Solution Preparation (100 µg/mL):

- Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase.

3. Sample Preparation:

- Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

- Set up the HPLC system with the C18 column and the specified chromatographic conditions.

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

5. Data Analysis:

- Identify the peak corresponding to this compound based on the retention time of the standard.

- Calculate the purity or concentration of the sample by comparing the peak area with that of the standard.

Protocol 2: Chiral Enantiomeric Separation

1. Preparation of Mobile Phase (0.01 mol/L Ammonium Acetate in Methanol):

- Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC-grade methanol.

- Mix thoroughly and degas.

2. Standard Solution Preparation (1 mg/mL):

- Accurately weigh 10 mg of racemic this compound into a 10 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase.

3. Sample Preparation:

- Prepare the sample in the mobile phase at a similar concentration to the standard solution.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

- Install the chiral column in the HPLC system.

- Equilibrate the column with the mobile phase at a flow rate of 0.3 mL/min until the baseline is stable.[4]

- Inject the standard solution to confirm the separation of the two enantiomers.

- Inject the sample solutions.

5. Data Analysis:

- Integrate the peak areas for both enantiomers.

- Calculate the percentage of each enantiomer in the sample.

Visualizations

Caption: General experimental workflow for HPLC analysis.

Caption: Principle of chiral separation on a stationary phase.

References

- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 2. public.pensoft.net [public.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. scas.co.jp [scas.co.jp]

- 5. phx.phenomenex.com [phx.phenomenex.com]

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid and its Derivatives

These application notes provide detailed protocols for the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid and its important derivative, the insecticide fenvalerate. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction